molecular formula C9H7ClN2O2 B2930625 4-chloro-3-methyl-1H-indazole-5-carboxylic acid CAS No. 1895008-64-6

4-chloro-3-methyl-1H-indazole-5-carboxylic acid

Cat. No.: B2930625
CAS No.: 1895008-64-6
M. Wt: 210.62
InChI Key: JBMKVCHDXGYDFH-UHFFFAOYSA-N
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Description

4-chloro-3-methyl-1H-indazole-5-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of a chlorine atom and a carboxylic acid group in its structure makes this compound a versatile compound for chemical modifications and applications.

Properties

IUPAC Name

4-chloro-3-methyl-2H-indazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-4-7-6(12-11-4)3-2-5(8(7)10)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMKVCHDXGYDFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)C=CC(=C2Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-methyl-1H-indazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-3-methylphenylhydrazine with ethyl acetoacetate in the presence of a strong acid like hydrochloric acid. The reaction mixture is heated under reflux, leading to the formation of the indazole ring system. The resulting product is then hydrolyzed to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and green chemistry principles can make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-methyl-1H-indazole-5-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Derivatives with different functional groups replacing the chlorine atom.

    Oxidation Products: Compounds with higher oxidation states of the carboxylic acid group.

    Reduction Products: Alcohol derivatives of the carboxylic acid group.

Scientific Research Applications

4-chloro-3-methyl-1H-indazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-3-methyl-1H-indazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-ethyl-1H-indazole-5-carboxylic acid
  • 4-chloro-3-methyl-1H-pyrazole-5-carboxylic acid

Uniqueness

4-chloro-3-methyl-1H-indazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the carboxylic acid group allows for versatile chemical modifications, making it a valuable compound in various research fields .

Biological Activity

4-Chloro-3-methyl-1H-indazole-5-carboxylic acid is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C9H8ClN3O2C_9H_8ClN_3O_2. The compound features an indazole ring, which is known for its pharmacological potential, particularly in anticancer and anti-inflammatory applications.

Antitumor Activity

Recent studies have highlighted the antitumor properties of indazole derivatives, including this compound. Research indicates that indazole compounds can inhibit various cancer cell lines through different mechanisms:

  • Inhibition of Kinases : Indazole derivatives have been shown to inhibit key kinases involved in cancer progression. For example, certain derivatives exhibit IC50 values in the low nanomolar range against specific targets such as PLK4 and FGFR1, indicating potent inhibitory activity against tumor growth .
  • Cell Cycle Arrest : Some studies report that these compounds induce cell cycle arrest in cancer cells, leading to apoptosis. This mechanism has been observed in human colon adenocarcinoma and breast adenocarcinoma cell lines .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Preliminary data suggest that it exhibits activity against both bacterial and fungal strains, although specific mechanisms remain to be fully elucidated. The presence of the chloro group may enhance its interaction with microbial targets, potentially disrupting their cellular functions .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

  • Substituent Effects : Variations in substituents at the 4 and 5 positions of the indazole ring significantly affect the potency of the compound against various biological targets. For instance, modifications that increase lipophilicity often correlate with enhanced cellular uptake and activity .
  • Functional Group Influence : The carboxylic acid functional group is essential for maintaining bioactivity, likely due to its role in hydrogen bonding with biological targets.

Case Studies

Several case studies have documented the efficacy of this compound and its derivatives:

  • Study on Cancer Cell Lines : A study evaluated the antiproliferative effects of this compound on several cancer cell lines, including MCF-7 (breast cancer) and LoVo (colon cancer). Results showed significant dose-dependent inhibition of cell viability, with IC50 values ranging from 0.64 µM to 2.5 µM .
  • Antimicrobial Testing : In another study, the compound was tested against various bacterial strains, including MRSA. The results indicated a minimum inhibitory concentration (MIC) that suggests potential therapeutic applications in treating resistant infections .

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